molecular formula C14H16NO+ B427636 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium

2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium

Cat. No.: B427636
M. Wt: 214.28g/mol
InChI Key: UBVAUDSYAZGUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium: is a chemical compound that belongs to the class of pyridinium derivatives This compound is characterized by the presence of a pyridinium ring substituted with a phenylethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium typically involves the reaction of pyridine with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanol group. The reaction conditions usually require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylethyl group enhances its binding affinity, while the pyridinium ring facilitates its interaction with charged residues in the target proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]amine: Similar structure but with an amine group instead of methanol.

    [1-(2-Phenylethyl)pyridin-1-ium-2-yl]acetate: Similar structure but with an acetate group instead of methanol.

Uniqueness: The uniqueness of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C14H16NO+

Molecular Weight

214.28g/mol

IUPAC Name

[1-(2-phenylethyl)pyridin-1-ium-2-yl]methanol

InChI

InChI=1S/C14H16NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-8,10,16H,9,11-12H2/q+1

InChI Key

UBVAUDSYAZGUDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.